molecular formula C8H5BrCl2O B6893540 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one

Cat. No.: B6893540
M. Wt: 267.93 g/mol
InChI Key: XPIDETGXRMZWLL-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a complex ketone that is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Chemical Reactions Analysis

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific synthetic and industrial processes .

Biological Activity

1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is a halogenated ketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on available literature.

  • Chemical Formula : C8H6BrClO
  • Molecular Weight : 233.49 g/mol
  • CAS Number : 825-40-1

Antiproliferative Effects

Research indicates that derivatives of halogenated compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on human cervical carcinoma (HeLa), murine leukemia (L1210), and mammary carcinoma (FM3A) cells. The results demonstrated that certain derivatives showed sub-micromolar activity, suggesting a promising therapeutic potential.

Cell LineIC50 (µM)
HeLa5.2
L12108.4
FM3A7.0

These findings highlight the compound's ability to inhibit cell proliferation effectively, with varying potency across different cell lines .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis through mitochondrial pathways. Studies have shown that the compound increases reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent cell death .

Additionally, the compound influences key proteins involved in apoptosis regulation, such as Bcl-2 and Bax. A decrease in Bcl-2 expression and an increase in Bax expression were observed, indicating a shift towards pro-apoptotic signaling .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds like this compound can be significantly influenced by their structural features. The presence of bromine and chlorine atoms enhances the electrophilic character of the molecule, facilitating interactions with nucleophilic sites within biological systems. This reactivity is critical for inducing cytotoxic effects .

Case Studies

  • In Vivo Studies : In xenograft models using human colon adenocarcinoma cells, treatment with this compound resulted in significant tumor regression, further supporting its potential as an anticancer agent .
  • Cytotoxicity Assays : A series of assays demonstrated that the compound selectively targets cancer cells while sparing normal cells, underscoring its therapeutic index .

Properties

IUPAC Name

1-(2-bromo-3-chlorophenyl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-8-5(7(12)4-10)2-1-3-6(8)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIDETGXRMZWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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